molecular formula C21H17ClN4O2 B2441436 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034480-97-0

7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2441436
CAS RN: 2034480-97-0
M. Wt: 392.84
InChI Key: UTZVMBDZVQBQFR-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Studies on related triazolo[4,3-a]pyrazine derivatives have demonstrated significant anticonvulsant activity. For example, compounds with a similar structure showed potent activity against maximal electroshock-induced seizures in rats, indicating potential applications in treating epilepsy or related neurological disorders (J. Kelley et al., 1995).

Synthesis and Transformation Studies

Research has been conducted on the synthesis and transformation of compounds in the triazolo[4,3-a]pyrazine class, providing insights into potential chemical processes and applications in drug development or material sciences. For instance, the reaction of phenylpyruvic acid with semicarbazide yielded 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which was used to construct pyrazolo[3,4-e][1,2,4]triazine systems (A. Massry, 2003).

Antibacterial Activity

Similar triazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (S. Lahmidi et al., 2019).

Synthesis and Base-Catalyzed Transformations

Research on the base-catalyzed ring transformation of related compounds has provided valuable information on their chemical behavior and potential applications in synthetic chemistry or pharmaceutical manufacturing (A. Sápi et al., 1997).

Synthesis of Formycin Analogs

Studies on the synthesis of formycin analogs, including 8-substituted- and 3-methyl-8-substituted-s-triazolo[4,3-a]pyrazines, have implications for the development of new therapeutic agents, particularly in the area of antiviral and anticancer drugs (S. Schneller & J. May, 1978).

Synthesis of Heteroaryl Thiazolidine-2,4-Diones

The synthesis of heteroaryl thiazolidine-2,4-diones linked to triazolo[4,3-a]pyrazine structures has been explored, which could have implications in the development of new compounds with potential biological activities, including antimicrobial properties (M. Ibrahim et al., 2011).

properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-2-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-3-15-7-9-16(10-8-15)13-26-21(28)25-12-11-24(20(27)19(25)23-26)18-6-4-5-17(22)14(18)2/h3-12H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZVMBDZVQBQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)C=C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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